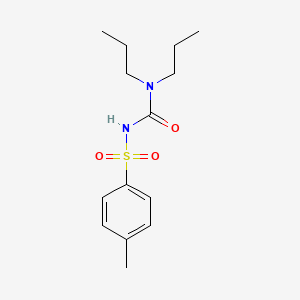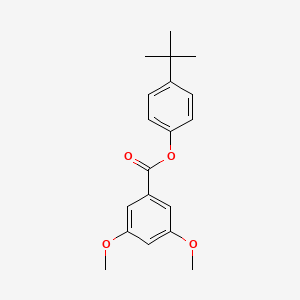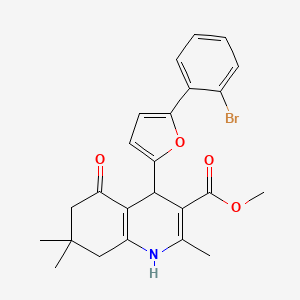
2-chloro-N-(2,4-dimethylphenyl)-3-methoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 2-chloro-N-(2,4-diméthylphényl)-3-méthoxybenzamide est un composé organique doté d’une structure complexe qui comprend un groupe chloro, un groupe diméthylphényl et un groupe méthoxybenzamide
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du 2-chloro-N-(2,4-diméthylphényl)-3-méthoxybenzamide implique généralement la réaction de l’acide 2-chloro-3-méthoxybenzoïque avec la 2,4-diméthylaniline en présence d’un agent de couplage tel que la carbodiimide. La réaction est généralement effectuée dans un solvant organique tel que le dichlorométhane ou le tétrahydrofurane sous reflux. Le produit est ensuite purifié par recristallisation ou par des techniques chromatographiques.
Méthodes de production industrielle
À l’échelle industrielle, la production de ce composé peut impliquer des réacteurs à écoulement continu pour assurer une qualité et un rendement constants. L’utilisation de systèmes automatisés pour surveiller et contrôler les paramètres de réaction tels que la température, la pression et les concentrations de réactifs est cruciale pour la synthèse à grande échelle.
Analyse Des Réactions Chimiques
Types de réactions
Le 2-chloro-N-(2,4-diméthylphényl)-3-méthoxybenzamide subit divers types de réactions chimiques, notamment :
Réactions de substitution : Le groupe chloro peut être substitué par des nucléophiles tels que les amines ou les thiols.
Réactions d’oxydation : Le groupe méthoxy peut être oxydé pour former les aldéhydes ou les acides correspondants.
Réactions de réduction : Le groupe carbonyle dans la partie benzamide peut être réduit pour former des amines.
Réactifs et conditions courants
Substitution : Nucléophiles comme l’azoture de sodium ou le thiocyanate de potassium dans des solvants polaires.
Oxydation : Agents oxydants tels que le permanganate de potassium ou le trioxyde de chrome.
Réduction : Agents réducteurs comme l’hydrure de lithium et d’aluminium ou le borohydrure de sodium.
Principaux produits
Substitution : Formation de benzamides substitués.
Oxydation : Formation d’aldéhydes ou d’acides carboxyliques.
Réduction : Formation d’amines.
Applications de la recherche scientifique
Le 2-chloro-N-(2,4-diméthylphényl)-3-méthoxybenzamide a plusieurs applications dans la recherche scientifique :
Chimie : Utilisé comme élément de base pour la synthèse de molécules plus complexes.
Biologie : Étudié pour son activité biologique potentielle, y compris ses propriétés antimicrobiennes et anticancéreuses.
Médecine : Enquête sur son utilisation potentielle dans le développement de médicaments, en particulier comme composé de tête pour la conception de nouveaux produits pharmaceutiques.
Industrie : Utilisé dans la production de produits chimiques et de matériaux spécialisés.
Applications De Recherche Scientifique
2-chloro-N-(2,4-dimethylphenyl)-3-methoxybenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
Le mécanisme d’action du 2-chloro-N-(2,4-diméthylphényl)-3-méthoxybenzamide implique son interaction avec des cibles moléculaires spécifiques. Le groupe chloro peut former des liaisons covalentes avec des sites nucléophiles sur les protéines ou les enzymes, inhibant potentiellement leur activité. Le groupe méthoxy peut améliorer la lipophilie du composé, facilitant son passage à travers les membranes cellulaires et augmentant sa biodisponibilité.
Comparaison Avec Des Composés Similaires
Composés similaires
- 2-chloro-N-(2,4-diméthylphényl)acétamide
- 2-chloro-N-(2,4-diméthylphényl)-N-méthylacétamide
- 2-chloro-N-(2,6-diméthylphényl)acétamide
Unicité
Le 2-chloro-N-(2,4-diméthylphényl)-3-méthoxybenzamide est unique en raison de la présence du groupe méthoxy, qui peut influencer considérablement sa réactivité chimique et son activité biologique par rapport à des composés similaires. La combinaison des groupes chloro, diméthylphényl et méthoxybenzamide fournit un ensemble distinct de propriétés qui rendent ce composé précieux pour diverses applications.
Propriétés
Numéro CAS |
853332-92-0 |
|---|---|
Formule moléculaire |
C16H16ClNO2 |
Poids moléculaire |
289.75 g/mol |
Nom IUPAC |
2-chloro-N-(2,4-dimethylphenyl)-3-methoxybenzamide |
InChI |
InChI=1S/C16H16ClNO2/c1-10-7-8-13(11(2)9-10)18-16(19)12-5-4-6-14(20-3)15(12)17/h4-9H,1-3H3,(H,18,19) |
Clé InChI |
BRFRZRIAKOXTIE-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1)NC(=O)C2=C(C(=CC=C2)OC)Cl)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![1-(4-Acetylphenyl)-3-[2-(trifluoromethyl)phenyl]urea](/img/structure/B11954002.png)




![N-[3-[4-(3-acetamidophenoxy)butoxy]phenyl]acetamide](/img/structure/B11954046.png)
![3-[(4-Nitrobenzoyl)amino]phenyl 4-nitrobenzoate](/img/structure/B11954050.png)



